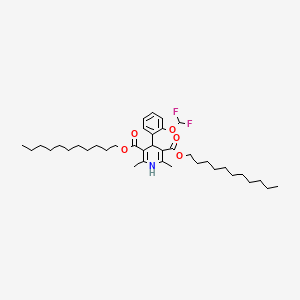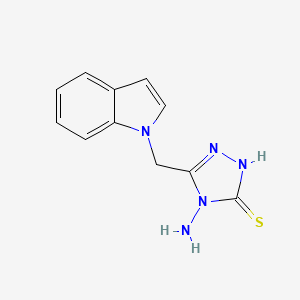
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- typically involves the reaction of aqueous hydroxylamine with carbon disulfide in refluxing water for 3 hours to produce hydrazinecarbothiohydrazide. This intermediate is then cyclized with formic acid under reflux for 45 minutes . Another method involves the reaction of thiophene-2-carbohydrazide or 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction of imines with sodium borohydride in aqueous ethanol yields the respective amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride in aqueous ethanol is commonly used for reduction reactions.
Substitution: Electrophiles such as haloaryl isothiocyanates are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, as a β-lactamase inhibitor, it binds to the catalytic pockets of serine- and metallo-β-lactamases, preventing the degradation of β-lactam antibiotics . This interaction is facilitated by the compound’s ability to form non-covalent bonds and undergo thione/thiol tautomerism .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar in structure but with a phenyl group instead of an indolylmethyl group.
5-Amino-3,4-dihydro-2H-1,2,4-triazole-3-thione: Another triazole derivative with different substituents.
Uniqueness
The uniqueness of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- lies in its indolylmethyl group, which imparts distinct biological activities and enhances its potential as a therapeutic agent. This structural feature differentiates it from other triazole derivatives and contributes to its broad-spectrum activity .
Propiedades
Número CAS |
478550-49-1 |
|---|---|
Fórmula molecular |
C11H11N5S |
Peso molecular |
245.31 g/mol |
Nombre IUPAC |
4-amino-3-(indol-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H11N5S/c12-16-10(13-14-11(16)17)7-15-6-5-8-3-1-2-4-9(8)15/h1-6H,7,12H2,(H,14,17) |
Clave InChI |
PSUJPGZHZCBWOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2CC3=NNC(=S)N3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


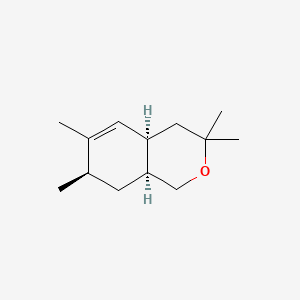
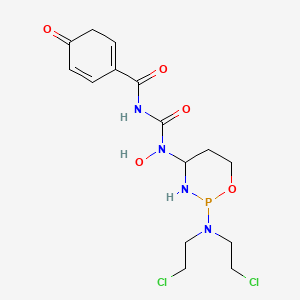

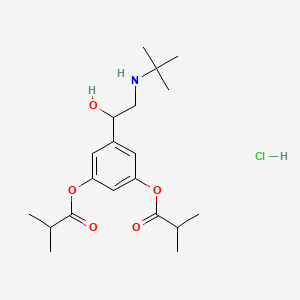
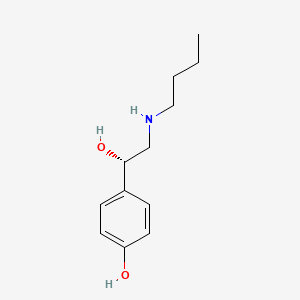

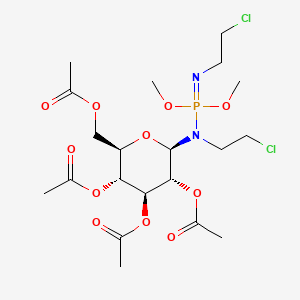
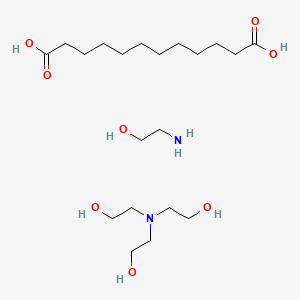
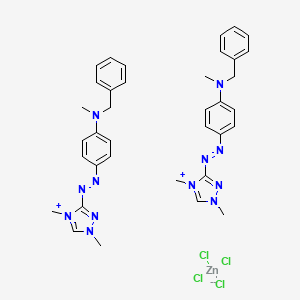

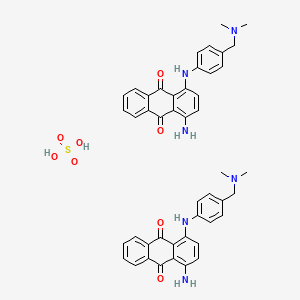
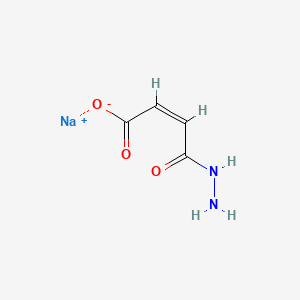
![1-[[[5-[(2-Hydroxypropyl)amino]-1,3,3-trimethylcyclohexyl]methyl]amino]propan-2-OL](/img/structure/B12699813.png)
